molecular formula C24H27N3O3 B15105435 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B15105435
M. Wt: 405.5 g/mol
InChI Key: PLXXTAJPTKXNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the coupling of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 1-(2-methoxyethyl)-1H-indole-4-amine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual indole moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H27N3O3/c1-29-14-12-26-11-10-20-21(7-5-9-23(20)26)25-24(28)16-18-17-27(13-15-30-2)22-8-4-3-6-19(18)22/h3-11,17H,12-16H2,1-2H3,(H,25,28)

InChI Key

PLXXTAJPTKXNAV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CN(C4=CC=CC=C43)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.